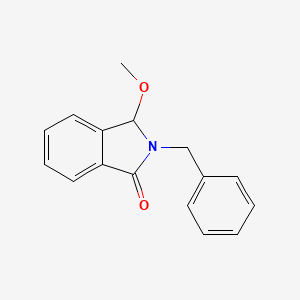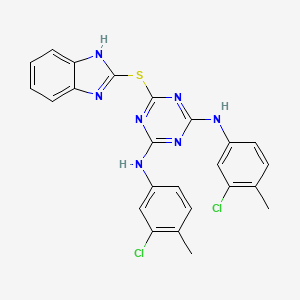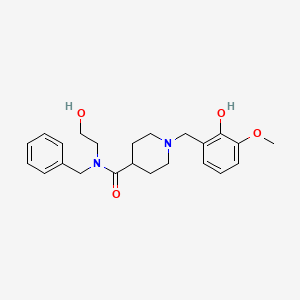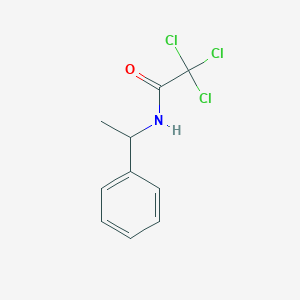
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件
N-(1-丁酰基-2-甲基-3,4-二氢-2H-喹啉-4-基)-N-苯基乙酰胺的合成通常涉及以下步骤:
喹啉核的形成: 喹啉核可以通过Pfitzinger反应合成,该反应涉及在强酸存在下,将苯胺衍生物与β-酮酸酯缩合。
丁酰基的引入: 丁酰基可以通过酰化反应引入,使用丁酰氯和合适的碱,如吡啶。
最终化合物的形成: 最后一步涉及中间体与苯乙酰氯在碱存在下的反应,形成N-(1-丁酰基-2-甲基-3,4-二氢-2H-喹啉-4-基)-N-苯基乙酰胺。
工业生产方法
这种化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
N-(1-丁酰基-2-甲基-3,4-二氢-2H-喹啉-4-基)-N-苯基乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉N-氧化物。
还原: 还原反应可以将喹啉核转化为四氢喹啉衍生物。
取代: 亲电和亲核取代反应可以将不同的官能团引入喹啉核。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用还原剂,例如氢化铝锂或硼氢化钠。
取代: 常用的试剂包括卤素、卤代烷烃和亲核试剂,如胺和硫醇。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成喹啉N-氧化物,而还原可以生成四氢喹啉衍生物。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能表现出生物活性,例如抗菌、抗病毒或抗癌活性。
医药: 可以对其在治疗各种疾病中的潜在治疗作用进行研究。
工业: 该化合物可能在开发新材料或作为化学反应催化剂方面找到应用。
作用机制
N-(1-丁酰基-2-甲基-3,4-二氢-2H-喹啉-4-基)-N-苯基乙酰胺的作用机制取决于其特定的生物活性。通常,喹啉衍生物可以与各种分子靶标相互作用,例如酶、受体和 DNA。该化合物可能通过与这些靶标结合并调节其活性而发挥作用,从而导致细胞过程和途径的变化。
相似化合物的比较
类似化合物
喹啉: 喹啉衍生物的母体化合物。
氯喹: 一种广为人知的抗疟疾药物,含有喹啉核。
喹吖啶: 另一种结构相似的抗疟疾药物。
独特性
N-(1-丁酰基-2-甲基-3,4-二氢-2H-喹啉-4-基)-N-苯基乙酰胺之所以独特,是因为喹啉核上的特定取代基,与其他喹啉衍生物相比,可能赋予其不同的生物活性和化学性质。
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C22H26N2O2/c1-4-10-22(26)23-16(2)15-21(19-13-8-9-14-20(19)23)24(17(3)25)18-11-6-5-7-12-18/h5-9,11-14,16,21H,4,10,15H2,1-3H3 |
InChI 键 |
HNPXEKAXUIALNQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12459644.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B12459647.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B12459655.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)

![Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)
